

An In-depth Technical Guide to the Aqueous Solubility of 2-(Aminooxy)ethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Aminooxy)ethanol

Cat. No.: B112469

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Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(Aminooxy)ethanol, also known as O-(2-hydroxyethyl)hydroxylamine, is a bifunctional molecule widely utilized in bioconjugation and drug delivery systems. Its utility stems from the reactive aminooxy group, which readily condenses with aldehydes and ketones to form stable oxime linkages. Understanding the aqueous solubility of **2-(aminooxy)ethanol** is critical for its effective application, particularly in optimizing reaction conditions in biological buffers, developing stable formulations, and ensuring its bioavailability in drug development contexts.

This technical guide provides a comprehensive overview of the factors governing the solubility of **2-(aminooxy)ethanol** in aqueous buffers, methods for its determination, and relevant physicochemical properties.

Physicochemical Properties

The solubility of a compound is dictated by its intrinsic physicochemical properties. For **2-(aminooxy)ethanol**, the key parameters suggest a high affinity for aqueous media.

Property	Value	Source
Molecular Formula	C ₂ H ₇ NO ₂	[1][2]
Molecular Weight	77.08 g/mol	[2][3]
Calculated LogP	-0.43070	[1]
Physical State	Colorless Liquid	[1]
Boiling Point	238.6°C at 760 mmHg	[1][4]
Density	1.115 g/cm ³	[1][4]

The negative LogP value (-0.43070) indicates that **2-(aminooxy)ethanol** is hydrophilic and is expected to be freely soluble in water and aqueous buffers[1].

Factors Influencing Aqueous Solubility

The solubility of **2-(aminooxy)ethanol** is significantly influenced by the pH of the aqueous medium due to the presence of the basic aminooxy group.

Effect of pH

The aminooxy group (-ONH₂) of **2-(aminooxy)ethanol** can be protonated under acidic conditions to form the corresponding hydroxylammonium cation (-ONH₃⁺). This equilibrium is crucial for its solubility.

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At pH values below the pK_a of the aminooxy group, the protonated, cationic form dominates. This charged species is highly polar and interacts favorably with water molecules, leading to significantly increased aqueous solubility. Conversely, at pH values above the pK_a, the uncharged, free base form is more prevalent, which is comparatively less soluble. Therefore, **2-(aminooxy)ethanol** is expected to exhibit its highest solubility in acidic buffers.

Buffer Composition and Ionic Strength

While pH is the primary driver, the composition of the buffer can also play a role. The solubility of ionizable compounds can be influenced by the specific buffer salts used and the overall ionic strength of the solution[5]. For instance, phosphate buffers are commonly used and have been shown to affect the solubility profiles of amines[5]. It is essential to determine solubility in the specific buffer system intended for the final application.

Quantitative Solubility Data

While specific experimental data for **2-(aminooxy)ethanol** across a wide range of buffers is not readily available in public literature, we can infer its solubility profile based on its structure and the properties of similar molecules. A related compound, O-(Carboxymethyl)hydroxylamine hemihydrochloride, which also contains the aminooxy functional group, is reported to be highly soluble in water (100 mg/mL) and soluble in Phosphate-Buffered Saline (PBS) at pH 7.2 (5 mg/mL)[6]. Given its hydrophilic nature (LogP -0.43), **2-(aminooxy)ethanol** is expected to be miscible with water and highly soluble across a range of physiologically relevant buffers.

The table below presents an expected solubility profile based on these principles. These values should be confirmed experimentally for specific applications.

Buffer System	pH	Expected Solubility	Rationale
0.1 M HCl	1.2	Very High (>200 mg/mL)	Fully protonated, cationic form dominates.
Acetate Buffer	4.5	High (>100 mg/mL)	Predominantly protonated form present.
Phosphate Buffer (PBS)	6.8 - 7.4	High (>50 mg/mL)	Mixture of protonated and neutral forms.
Borate Buffer	9.0	Moderate	Predominantly neutral, less soluble form.

Experimental Protocol: Equilibrium Solubility Determination

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method, as endorsed by the OECD (Organisation for Economic Co-operation and Development)[7][8]. This method measures the equilibrium concentration of a solute in a saturated solution.

Materials

- **2-(Aminooxy)ethanol**
- Aqueous buffers of desired pH (e.g., pH 1.2, 4.5, 6.8, 7.4)[7]
- Shaking incubator or orbital shaker set to a constant temperature (e.g., 25°C or 37°C)[7][9]
- Centrifuge
- Syringe filters (e.g., 0.45 µm)[7]
- Vials (e.g., glass HPLC vials)
- Validated analytical method for quantification (e.g., HPLC-UV, LC-MS, or quantitative NMR)

Experimental Workflow

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Detailed Procedure

- **Preparation:** Add an excess amount of **2-(aminooxy)ethanol** to separate vials containing each of the desired aqueous buffers. The presence of undissolved solid is essential to ensure a saturated solution is achieved[7][8].
- **Equilibration:** Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 37 ± 1 °C)[7][9]. Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and solid phases is reached[7][10].
- **Phase Separation:** After incubation, centrifuge the vials at high speed to pellet the undissolved solid material[7].

- **Sample Collection & Filtration:** Carefully collect an aliquot of the clear supernatant, ensuring no solid material is disturbed. Filter the supernatant through a syringe filter (e.g., 0.45 μm) into a clean vial. This step removes any fine, suspended particles[7].
- **Quantification:** Analyze the concentration of **2-(aminooxy)ethanol** in the clear filtrate using a pre-validated analytical method. Prepare a standard curve with known concentrations of the compound in the same buffer to ensure accurate quantification.
- **Data Reporting:** The experiment should be performed in triplicate for each buffer condition[9]. Report the solubility as the mean concentration (e.g., in mg/mL or mM) \pm standard deviation, specifying the buffer, pH, and temperature.

Conclusion

2-(Aminooxy)ethanol is an intrinsically hydrophilic molecule expected to exhibit high solubility in a range of aqueous buffers. Its solubility is strongly pH-dependent, with significantly higher solubility anticipated under acidic conditions due to the protonation of its aminooxy group. For researchers, scientists, and drug development professionals, it is imperative to experimentally verify the solubility in the specific buffer systems and conditions relevant to their application. The standardized shake-flask method provides a reliable and reproducible means of obtaining these critical data, ensuring the successful application of this versatile molecule in bioconjugation and pharmaceutical formulation.

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References

- 1. guidechem.com [guidechem.com]
- 2. 2-(AMINOOXY)ETHANOL | 3279-95-6 [chemicalbook.com]
- 3. Ethanol, 2-(aminooxy)- | C₂H₇NO₂ | CID 3014186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(Aminooxy)ethanol | CAS#:3279-95-6 | Chemsrcc [chemsrc.com]

- 5. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carboxymethoxylamine hemihydrochloride CAS#: 2921-14-4 [amp.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Aqueous Solubility of 2-(Aminooxy)ethanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112469#solubility-of-2-aminooxy-ethanol-in-aqueous-buffers]

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